molecular formula C11H12N2O3 B1628978 Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate CAS No. 491850-48-7

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

Cat. No. B1628978
CAS RN: 491850-48-7
M. Wt: 220.22 g/mol
InChI Key: JRQLPLNTXLZLIN-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a chemical compound . It is a pale-yellow to yellow-brown solid with a molecular weight of 220.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” are not provided in the search results. For a comprehensive analysis of chemical reactions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .


Physical And Chemical Properties Analysis

“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 220.23 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, which include compounds similar to Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate, have been studied for their potential anticancer properties .

Antidiabetic Properties

Some quinoxaline derivatives have been found to exhibit antidiabetic properties . While it’s not specifically mentioned for the compound , it could potentially have similar effects.

Antimicrobial Activity

Quinoxaline derivatives have been found to have antimicrobial properties . This suggests that Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Properties

Quinoxaline derivatives have also been studied for their anti-inflammatory properties . This could potentially be another area of application for Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate.

Antimalarial Activity

Some quinoxaline derivatives have shown potential as antimalarial agents . This suggests that Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate could potentially be used in antimalarial research.

Antibacterial and Antifungal Properties

Quinoxaline-1, 4-di-N-oxide derivatives, which are structurally similar to the compound , have been identified as antibacterial and antifungal agents .

Safety and Hazards

The compound has been labeled with the exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, and P330 . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLPLNTXLZLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610253
Record name Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate

CAS RN

491850-48-7
Record name Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Orthophenylenediamine (10 g, 92.4 mmol) and diethyl maleate (45 g, 646.8 mmol) were refluxed for 75 h in propanol. The solvent was removed using a rotary evaporator and the residue was purified by column chromatography (ethyl acetate/hexane 1:1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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